2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 922106-92-1) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N6O3S, with a molecular weight of 476.6 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance in various biological applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against several cancer cell lines:
Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
---|---|---|
A549 | 2.24 | 9.20 |
MCF-7 | 1.74 | 42.3 |
PC-3 | Not specified | Not specified |
The compound was shown to induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with flow cytometric analysis revealing a distinct increase in apoptotic cells when treated with the compound at concentrations ranging from 2.0 to 4.0 µM .
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound significantly increased the sub-G1 population in treated cells, indicative of apoptosis.
- Cell Cycle Arrest : It was observed to inhibit cell cycle progression, leading to DNA fragmentation in cancer cells.
- Target Selectivity : The compound has been noted for its dual inhibition of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:
- The presence of the hydroxy and methoxy groups on the phenyl ring enhances solubility and bioactivity.
- Variations in substituents on the piperazine moiety can lead to changes in potency and selectivity against different cancer types.
Case Studies
Several case studies have reported on the efficacy of similar compounds within the same chemical class:
- Study on Compound 5i : This compound demonstrated potent dual inhibition with IC50 values as low as 0.3 µM against EGFR and VGFR2, leading to significant tumor growth inhibition in MCF-7 models .
- Comparative Analysis : Another study compared various pyrazolo[3,4-d]pyrimidine derivatives and found that those with specific structural modifications exhibited enhanced anticancer properties across multiple cell lines, suggesting a promising avenue for drug development .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSGEKDRQXYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.